molecular formula C23H27ClN2O3 B6562816 1-(3-chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine CAS No. 1091140-58-7

1-(3-chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine

Cat. No.: B6562816
CAS No.: 1091140-58-7
M. Wt: 414.9 g/mol
InChI Key: IBCRMEFZGFWOMM-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine is a piperazine derivative characterized by a 3-chlorophenyl group at position 1 and a 4-(2-methoxyphenyl)oxane-4-carbonyl moiety at position 2. This compound is synthesized through a multi-step process involving:

  • Intermediate synthesis: Alkylation of 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane to form 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine .

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[4-(2-methoxyphenyl)oxan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O3/c1-28-21-8-3-2-7-20(21)23(9-15-29-16-10-23)22(27)26-13-11-25(12-14-26)19-6-4-5-18(24)17-19/h2-8,17H,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCRMEFZGFWOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the oxane ring, followed by the introduction of the piperazine moiety. The chlorophenyl and methoxyphenyl groups are then attached through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and specific catalysts to facilitate the reactions. Purification processes such as recrystallization and chromatography are employed to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, often in the presence of catalysts.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate its interactions with various biological targets.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism by which 1-(3-chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Triazole Derivatives
  • Example : 1-(3-Chlorophenyl)-4-(3-(4-phenyltriazol-1-yl)propyl)piperazine
    • Synthesis : Click chemistry via 1,3-dipolar cycloaddition of 1-(3-azidopropyl)-4-(3-chlorophenyl)piperazine with alkynes, catalyzed by Cu(I) .
    • Yield : >80% under green conditions (water media) .
    • Activity : Exhibits antimicrobial properties (e.g., 14–15 mm zone of inhibition against Aspergillus niger) .
Sulfonyl Derivatives
  • Example: 1-(3-Chlorophenyl)-4-((5-phenyl-1,3-thiazol-4-yl)sulfonyl)piperazine Structure: Features a sulfonyl-thiazole group instead of oxane-carbonyl. Activity: Not explicitly stated, but sulfonyl groups often enhance receptor binding and metabolic stability .
Aryl-Substituted Piperazines
  • Example : 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine
    • Synthesis : Reductive amination followed by hydrolysis under microwave conditions .
    • Activity : High dopamine D2 receptor affinity (e.g., Ki = 12 nM for 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine) .

Pharmacological Activity Comparison

Serotonin Receptor Modulation
  • 1-(2-Methoxyphenyl)piperazine derivatives :

    • Exhibit anxiolytic effects via 5-HT1A receptor partial agonism (e.g., BMY 7378 analog) .
    • Comparison : The target compound’s oxane-carbonyl group may alter receptor specificity compared to simpler arylpiperazines.
  • 1-(3-Chlorophenyl)piperazine derivatives :

    • Show reduced efficacy in increasing punished responding (a measure of anxiolytic activity) compared to 2-methoxyphenyl analogs .
Antimicrobial Activity
  • Triazole derivatives (e.g., 2a-2h): Broad-spectrum activity against Gram-positive and Gram-negative bacteria, outperforming cinnamic acid derivatives .

Receptor Binding Profiles

Compound Dopamine D2 Affinity (Ki) Serotonin 5-HT1A Activity Antimicrobial Efficacy
Target Compound Not reported Not reported Not reported
1-(2-Methoxyphenyl)-4-(piperidinyl) 12 nM Low Moderate
Triazole derivatives (2a-2h) N/A N/A High
1-(3-Chlorophenyl)piperazine N/A Antagonizes 5-HT1A Low

Biological Activity

1-(3-chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine is a compound of interest due to its potential pharmacological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H20ClN1O3\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}_{1}\text{O}_{3}

This structure features a piperazine ring, which is known for its role in various biological activities, particularly in neuropharmacology.

Research indicates that compounds containing piperazine moieties often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The specific interactions of this compound with these receptors can lead to various physiological effects.

Antidepressant Effects

Studies have shown that piperazine derivatives can exhibit antidepressant-like effects. For instance, a related compound demonstrated significant activity in the forced swim test (FST), suggesting potential antidepressant properties. The mechanism may involve modulation of serotonin levels through inhibition of serotonin reuptake.

Anticonvulsant Activity

Piperazine derivatives are also noted for their anticonvulsant properties. In animal models, compounds similar to this compound have shown efficacy in reducing seizure frequency and severity, likely through GABAergic mechanisms.

Acetylcholinesterase Inhibition

Recent studies indicate that piperazine derivatives can inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of acetylcholine in the synaptic cleft. This inhibition is significant for conditions like Alzheimer's disease, where increased acetylcholine levels can enhance cognitive function.

Case Studies and Research Findings

StudyFindings
Varadaraju et al. (2013)Identified several piperazine derivatives with AChE inhibitory activity; suggested potential for Alzheimer's treatment.
Animal Model StudyDemonstrated antidepressant-like effects in FST; indicated modulation of serotonin pathways.
Anticonvulsant ResearchShowed significant reduction in seizure activity in rodent models; linked to GABA receptor modulation.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest favorable absorption characteristics, but detailed toxicity profiles remain to be fully elucidated.

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